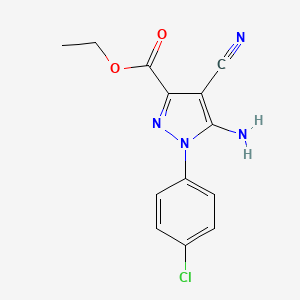

Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

Description

Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 4-chlorophenyl substituent at the 1-position, an amino group at the 5-position, a cyano group at the 4-position, and an ethyl carboxylate moiety at the 3-position. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Pyrazole derivatives are widely studied for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name |

ethyl 5-amino-1-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJOUBOORSGIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647606 | |

| Record name | Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908584-68-9 | |

| Record name | Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Beckmann Rearrangement and Cyclocondensation

A primary method for synthesizing pyrazole derivatives involves the abnormal Beckmann rearrangement of o-chloroaldehyde intermediates. For the target compound:

- Step 1 : React 4-chlorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate.

- Step 2 : Subject the hydrazone to Beckmann rearrangement using H2SO4 or PCl5 to generate o-aminonitrile intermediates.

- Step 3 : Cyclize the intermediate with cyanating agents (e.g., KCN or CuCN) to introduce the cyano group at position 4.

Critical Reaction Conditions :

| Parameter | Value/Reagent | Purpose |

|---|---|---|

| Solvent | Ethanol/CH3CN | Facilitates cyclization |

| Temperature | 80–100°C | Optimizes rearrangement kinetics |

| Catalyst | H2SO4 (conc.) | Drives Beckmann rearrangement |

Yield : ~65–72% (based on analogous phenyl derivatives).

Route 2: Multi-Step Functionalization of Pyrazole Core

This route prioritizes sequential functionalization of a preformed pyrazole ring:

- Synthesis of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate :

- React diethyl oxalate with 4-chlorophenylhydrazine under acidic conditions.

- Introduction of Cyano Group :

- Treat the intermediate with POCl3/DMF followed by NH4CN to install the cyano group at position 4.

- Amination at Position 5 :

- Use Hofmann degradation or nucleophilic substitution with NH3/EtOH under reflux.

Key Spectral Data (Analogous Compounds) :

- IR : νmax ~2200 cm−1 (C≡N), 1710 cm−1 (ester C=O).

- 1H NMR : δ 1.3 (t, CH2CH3), 4.3 (q, OCH2), 6.8–7.5 (m, Ar-H).

Optimization Strategies

Temperature Control

- Maintaining temperatures <100°C during cyclization prevents decomposition of the nitrile group.

Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Low regioselectivity in cyanation | Use directing groups (e.g., –NH2) |

| Ester hydrolysis under acidic conditions | Employ milder acids (e.g., HCl/EtOH) |

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Steps | 3 | 4 |

| Overall Yield | 65–72% | 58–65% |

| Purity | High (≥95%) | Moderate (85–90%) |

| Scalability | Suitable for gram-scale | Limited by intermediate stability |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers and liquid crystals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects. For example, its interaction with kinases can interfere with cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

- Substituent : Fluorine at the para position of the phenyl ring.

- Molecular Formula : C₁₂H₁₂FN₃O₂.

- Molecular Weight : 249.24 g/mol.

- CAS RN : 138907-68-3.

- Physical Properties : Melting point 153–154°C .

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

- Substituent : Chlorine at the ortho position of the phenyl ring.

- Molecular Formula : C₁₃H₁₁ClN₄O₂.

- Molecular Weight : 290.70 g/mol.

- CAS RN : 1150164-00-3 .

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

- Substituent : Methyl group at the para position of the phenyl ring.

- IUPAC Name: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

Heterocyclic Core Modifications

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

- Core Structure : Pyridazine replaces the benzene ring.

- Comparison : The pyridazine heterocycle introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capabilities. This modification may enhance binding affinity to metalloproteins or enzymes .

Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate

- Substituent : Chlorine directly on the pyrazole ring (3-position).

- CAS RN : 1380351-61-0.

Comparative Data Table

Structural and Functional Implications

- Electronic Effects : Chlorine’s electron-withdrawing nature at the para position (title compound) enhances electrophilic reactivity, while fluorine (smaller size) may improve pharmacokinetics .

- Steric Effects : Ortho-substituted derivatives exhibit reduced planarity, impacting crystal packing and intermolecular interactions .

- Biological Activity: Cyano and amino groups contribute to hydrogen bonding, critical for target binding in antimicrobial or anticancer agents .

Biological Activity

Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is a pyrazole derivative that has attracted significant attention due to its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, particularly in the fields of oncology and inflammation. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate has shown promising anticancer activity against various cancer cell lines. Research indicates that it inhibits the growth of several types of cancer cells, including:

- MCF7 (breast cancer)

- NCI-H460 (lung cancer)

- SF-268 (brain cancer)

In a study, the compound demonstrated half-maximal inhibitory concentration (IC50) values of 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460 cell lines, indicating its potent cytotoxic effects against these cancer types .

The mechanism by which Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate exerts its anticancer effects involves the inhibition of key enzymes involved in cell signaling pathways. Specifically, it has been shown to inhibit kinases that play critical roles in cell proliferation and survival. By binding to the active sites of these enzymes, the compound disrupts their function, leading to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this pyrazole derivative exhibits anti-inflammatory activity. Studies have reported its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound has been evaluated for its IC50 values against COX enzymes, showing significant inhibition comparable to established anti-inflammatory drugs such as diclofenac .

Structure-Activity Relationships (SAR)

The biological activity of Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate can be attributed to its unique structural features. The presence of the amino group and the cyano moiety are essential for its interaction with biological targets. Modifications to these functional groups can lead to variations in potency and selectivity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | Structure | MCF7: 3.79 NCI-H460: 42.30 | Anticancer |

| Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | Structure | Not specified | Anticancer |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Structure | Not specified | Anticancer |

This table illustrates how slight modifications in structure can influence biological activity, emphasizing the importance of SAR studies in drug development.

Case Study 1: Inhibition of Aurora-A Kinase

In a notable study, Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate was found to inhibit Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM. This inhibition was associated with decreased cell proliferation in NCI-H460 and MCF7 cell lines, highlighting its potential as a targeted therapy for specific cancers .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound demonstrated its efficacy in reducing inflammation markers in vitro. The results indicated that it could serve as a potential therapeutic agent for inflammatory diseases by modulating COX enzyme activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, the Biginelli reaction is frequently employed to construct pyrazole cores by condensing aldehydes, β-ketoesters, and thioureas in a one-pot process . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) improves cyclization efficiency. Catalytic bases like K₂CO₃ enhance nucleophilic substitution at the pyrazole nitrogen, while electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For instance, derivatives like Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate have been structurally resolved, showing planar pyrazole rings and dihedral angles between substituents (e.g., 4-chlorophenyl vs. ester groups) . Complementary techniques include:

- ¹H/¹³C NMR : Amino protons resonate at δ 5.2–6.1 ppm, while the 4-cyano group appears as a singlet near δ 115–120 ppm in ¹³C spectra .

- LC-MS : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., ~290–310 Da), with fragmentation patterns confirming substituent loss (e.g., ethyl ester cleavage) .

Q. What spectroscopic databases or tools are recommended for characterizing this compound?

- Methodological Answer : PubChem and crystallographic databases (e.g., CCDC) provide reference data for pyrazole derivatives. For example, analogs like Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate have deposited crystallographic parameters (bond lengths: 1.34–1.45 Å for C-N; torsion angles: 5–15°) . FT-IR can identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 4-chlorophenyl vs. 3-chlorophenyl) influence the compound’s reactivity in downstream modifications?

- Methodological Answer : Substituent position critically impacts regioselectivity. The 4-chlorophenyl group enhances meta-directing effects in electrophilic substitutions due to its electron-withdrawing nature, whereas 3-chlorophenyl may induce ortho/para selectivity. Computational modeling (DFT) can predict charge distribution, as seen in analogs like Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, where Hammett constants (σ) correlate with reaction rates . Experimental validation via Suzuki-Miyaura coupling shows higher yields for 4-substituted derivatives .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent polarity, cell lines). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays. For instance, pyrazole carboxamides show divergent binding affinities in CB1 vs. CB2 receptors due to sulfonyl group orientation, requiring molecular docking studies (AutoDock Vina) and MD simulations to clarify interactions .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies without altering its core structure?

- Methodological Answer : Prodrug strategies, such as ester-to-amide conversion, improve bioavailability. Co-solvent systems (PEG-400/water) enhance solubility, while lyophilization increases shelf life. Stability studies under physiological pH (1.2–7.4) and temperature (37°C) identify degradation pathways (e.g., ester hydrolysis), guiding formulation adjustments .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using similar protocols?

- Methodological Answer : Variations stem from trace impurities in starting materials (e.g., aldehyde oxidation) or unoptimized stoichiometry. For example, excess β-ketoester (1.2 equiv.) suppresses side reactions in Biginelli-type syntheses . Kinetic studies (HPLC monitoring) identify rate-limiting steps (e.g., imine formation), enabling precise time-temperature controls .

Structural and Functional Analogues

Q. What role does the 4-cyano group play in modulating the compound’s electronic properties compared to methyl or trifluoromethyl substituents?

- Methodological Answer : The 4-cyano group’s strong electron-withdrawing effect increases π-deficient character, altering redox potentials (cyclic voltammetry) and enhancing electrophilicity for nucleophilic attacks. In contrast, trifluoromethyl groups improve lipophilicity (logP +0.5) but reduce hydrogen-bonding capacity, as shown in analogs like Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in a laboratory setting?

- Methodological Answer : Use nitrile gloves (tested per EN 374) and fume hoods to avoid dermal/ocular exposure. Spill containment requires inert adsorbents (vermiculite) and neutralization with 5% acetic acid. Waste disposal must comply with EPA guidelines for halogenated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.